![molecular formula C23H17ClN2O2 B4329078 N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B4329078.png)
N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Overview
Description
N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorobenzyl group, an indolizinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizinyl Intermediate: This step involves the synthesis of the indolizinyl core, which can be achieved through cyclization reactions of suitable precursors.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-18-11-9-16(10-12-18)15-25-23(28)22(27)21-20(17-6-2-1-3-7-17)14-19-8-4-5-13-26(19)21/h1-14H,15H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEIDTMMYQPURI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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